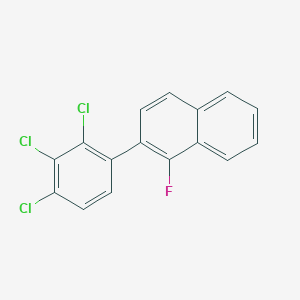
1-Fluoro-2-(2,3,4-trichlorophenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-(2,3,4-trichlorophenyl)naphthalene is an organofluorine compound that belongs to the group of naphthalene derivatives and fluoroaromatics. This compound is characterized by the presence of a fluorine atom and three chlorine atoms attached to a naphthalene ring, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-2-(2,3,4-trichlorophenyl)naphthalene can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions are typically mild and functional group tolerant, making it a widely applied method for carbon–carbon bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-2-(2,3,4-trichlorophenyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
1-Fluoro-2-(2,3,4-trichlorophenyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-(2,3,4-trichlorophenyl)naphthalene involves its interaction with specific molecular targets and pathways. The fluorine and chlorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Fluoronaphthalene: A simpler analog with only a fluorine atom attached to the naphthalene ring.
2-Fluoronaphthalene: Another analog with the fluorine atom in a different position on the naphthalene ring.
Uniqueness
1-Fluoro-2-(2,3,4-trichlorophenyl)naphthalene is unique due to the presence of multiple halogen atoms, which can significantly influence its chemical properties and reactivity. The combination of fluorine and chlorine atoms provides distinct electronic and steric effects, making this compound valuable for various applications in research and industry .
Properties
Molecular Formula |
C16H8Cl3F |
|---|---|
Molecular Weight |
325.6 g/mol |
IUPAC Name |
1-fluoro-2-(2,3,4-trichlorophenyl)naphthalene |
InChI |
InChI=1S/C16H8Cl3F/c17-13-8-7-11(14(18)15(13)19)12-6-5-9-3-1-2-4-10(9)16(12)20/h1-8H |
InChI Key |
OLOKSGGGQNYQFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)C3=C(C(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















